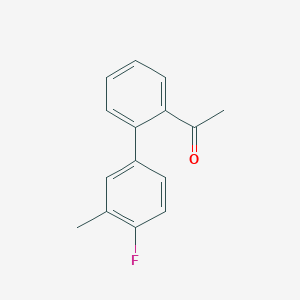
1-(Cyclopropylmethyl)-1H-indol-4-amine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 1H-Indol-4-amine, 1-(cyclopropylmethyl)- is C12H14N2 . The InChI code is 1S/C12H14N2/c13-11-3-1-2-10-6-7-14 (12 (10)11)8-9-4-5-9/h1-3,6-7,9H,4-5,8,13H2 .Physical and Chemical Properties Analysis
The molecular weight of 1H-Indol-4-amine, 1-(cyclopropylmethyl)- is 186.25 g/mol . It has 1 hydrogen bond donor count and 1 hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . The topological polar surface area is 31 Ų .Applications De Recherche Scientifique
Synthesis of Conformationally Constrained Tryptophan Derivatives
Research in this area involves the design and synthesis of novel tryptophan analogues, such as methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclo- oct[cd]indole-4-carboxylate, which are used in peptide and peptoid conformation elucidation studies. These derivatives are crucial for understanding the conformational flexibility and biological activity of peptides (Horwell et al., 1994).
Novel Therapeutic Agents for Alzheimer's Disease
N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs have been synthesized and evaluated for potential utility in treating Alzheimer's disease. These compounds exhibit cholinomimetic properties and enhance adrenergic mechanisms, making them promising candidates for clinical development (Klein et al., 1996).
Crystal Structures of Indole Derivatives
The synthesis and crystal structures of various indole derivatives, like 1-(5-methyl-1H-indol-6-yl)ethan-1-one, have been reported. These structures are crucial for understanding the molecular interactions and potential biological activities of indole-based compounds (Kukuljan et al., 2016).
Catalyst-Free Synthesis of Functionalized Indoles
A sustainable and environmentally benign method for synthesizing functionalized indole derivatives has been developed. This catalyst-free approach is significant for the efficient and eco-friendly production of indole-based compounds with potential antimicrobial activity (Ramana et al., 2016).
Novel N-Phenylcarbamothioylbenzamides with Anti-inflammatory Activity
A series of N-phenylcarbamothioylbenzamides exhibiting significant anti-inflammatory effects and prostaglandin E2 inhibitory properties were synthesized. These compounds represent a novel class of potential anti-inflammatory agents with low ulcer incidence (Limban et al., 2013).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 1-(Cyclopropylmethyl)-1H-indol-4-amine are currently unknown . This compound is structurally related to cycloalkanes, which are known to interact with a variety of biological targets
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to other cycloalkanes . This typically involves binding to the target molecule, leading to changes in its function.
Biochemical Pathways
Cycloalkanes, to which this compound is structurally related, are involved in a wide range of biochemical pathways
Analyse Biochimique
Biochemical Properties
1H-Indol-4-amine, 1-(cyclopropylmethyl)- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . These interactions are crucial for its biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Cellular Effects
1H-Indol-4-amine, 1-(cyclopropylmethyl)- has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate these processes makes it a valuable tool in studying cellular mechanisms and developing therapeutic agents .
Molecular Mechanism
The molecular mechanism of 1H-Indol-4-amine, 1-(cyclopropylmethyl)- involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These interactions are essential for its biological activities and therapeutic potential. The compound’s structure allows it to interact with specific targets, leading to desired biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indol-4-amine, 1-(cyclopropylmethyl)- change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations in in vitro and in vivo studies. Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of 1H-Indol-4-amine, 1-(cyclopropylmethyl)- vary with different dosages in animal models. Studies have shown threshold effects and potential toxic or adverse effects at high doses. These findings are essential for determining safe and effective dosage ranges for therapeutic use .
Metabolic Pathways
1H-Indol-4-amine, 1-(cyclopropylmethyl)- is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1H-Indol-4-amine, 1-(cyclopropylmethyl)- within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biological activity and therapeutic potential .
Subcellular Localization
1H-Indol-4-amine, 1-(cyclopropylmethyl)- exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its biochemical interactions and therapeutic effects .
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)indol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-11-2-1-3-12-10(11)6-7-14(12)8-9-4-5-9/h1-3,6-7,9H,4-5,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXYITRVLLGSBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC3=C(C=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


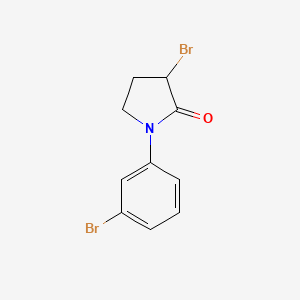
![1-{4-[(6-Aminopyridin-3-yl)methyl]piperazin-1-yl}-2-methylpropan-2-ol](/img/structure/B1374090.png)
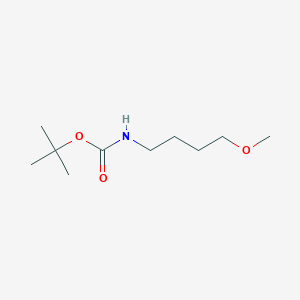
![tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate](/img/structure/B1374095.png)
![[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B1374096.png)

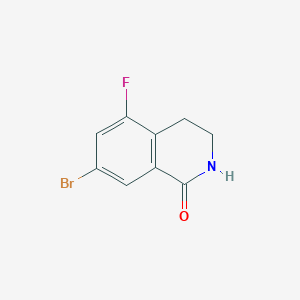

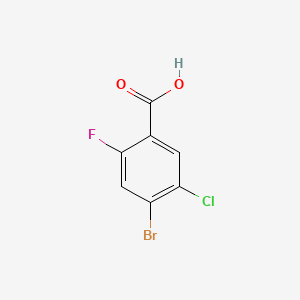
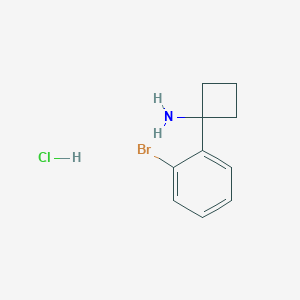
![4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol](/img/structure/B1374105.png)


